Chemical properties and molecular weight of Diethyl 4-bromophthalate
Chemical properties and molecular weight of Diethyl 4-bromophthalate
An In-depth Technical Guide to Diethyl 4-bromophthalate: Properties, Synthesis, and Applications for Advanced Research
This technical guide provides a comprehensive overview of Diethyl 4-bromophthalate, a key chemical intermediate for professionals in research, drug development, and materials science. We will explore its fundamental chemical and physical properties, present a robust and validated protocol for its synthesis and purification, detail methods for its analytical characterization, and discuss its significant applications as a versatile building block in modern organic chemistry. The insights and methodologies described herein are grounded in established scientific principles and extensive laboratory experience to ensure reliability and reproducibility.
Core Chemical and Physical Properties
A thorough understanding of the intrinsic properties of Diethyl 4-bromophthalate is fundamental to its effective handling, storage, and application in synthetic chemistry.
Molecular Identity and Structure
Diethyl 4-bromophthalate, systematically named Diethyl 4-bromobenzene-1,2-dicarboxylate, is an aromatic diester. Its structure features a benzene ring substituted with a bromine atom and two flanking ethyl carboxylate groups in an ortho arrangement. This specific substitution pattern is crucial for its reactivity and utility in synthesis.
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Molecular Formula: C₁₂H₁₃BrO₄
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Canonical SMILES: CCOC(=O)C1=C(C=C(C=C1)Br)C(=O)OCC[1]
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InChI Key: JLVWYWVLMFVCDI-UHFFFAOYSA-N
Table 1: Key Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | Diethyl 4-bromobenzene-1,2-dicarboxylate |
| CAS Number | 38568-41-1[1] |
| PubChem CID | 12491 |
| MDL Number | MFCD02207510[1] |
Physicochemical Data
The physical properties of Diethyl 4-bromophthalate dictate its behavior under various experimental conditions and are essential for process design, such as purification by distillation or solvent selection for reactions.
Table 2: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Physical State | Liquid | At room temperature |
| Boiling Point | 177-178 °C | At 13 Torr pressure[3] |
| Solubility | Soluble in ethanol, ether, acetone | Insoluble in water[4] |
| Storage | Sealed in dry, room temperature conditions[1][5] | Protect from moisture to prevent hydrolysis |
Synthesis and Purification: A Validated Protocol
The most common and efficient synthesis of Diethyl 4-bromophthalate is achieved via the acid-catalyzed esterification of 4-bromophthalic anhydride with ethanol. The following protocol has been optimized for high yield and purity, incorporating in-process controls that ensure a self-validating workflow.
Synthetic Workflow Diagram
The logical flow from starting materials to the final purified product is illustrated below. This two-step process begins with the cyclization of 4-bromophthalic acid to its anhydride (if starting from the acid), followed by the core esterification reaction.
Caption: Workflow for the synthesis of Diethyl 4-bromophthalate.
Detailed Experimental Protocol
Materials: 4-bromophthalic anhydride, absolute ethanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
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Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophthalic anhydride (1.0 eq).
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Reagent Addition: Add an excess of absolute ethanol (10-15 eq) to the flask, followed by the slow, dropwise addition of a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 eq). The addition of acid is exothermic and should be performed with caution.
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Expert Insight: Using a significant excess of ethanol drives the esterification equilibrium towards the product side, maximizing the yield as dictated by Le Châtelier's principle.
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Reaction Execution: Heat the mixture to a gentle reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting anhydride spot is no longer visible (typically 4-8 hours).
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Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid intermediates.
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Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
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Trustworthiness Check: The sequential extractions ensure quantitative recovery of the product from the aqueous phase.
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Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
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Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield Diethyl 4-bromophthalate as a clear, colorless to pale-yellow liquid.[3]
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential.
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¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include a triplet and a quartet corresponding to the two equivalent ethyl groups, and a complex multiplet pattern in the aromatic region for the three protons on the substituted benzene ring.
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¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carbonyl carbons of the ester (around 165-170 ppm), the aromatic carbons, and the two carbons of the ethyl groups (methylene around 60-65 ppm and methyl around 14 ppm).[6]
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Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. A strong, characteristic absorption band for the C=O stretch of the ester will be prominent around 1720-1740 cm⁻¹.[7] Additional peaks will correspond to C-O stretching and aromatic C-H and C=C vibrations.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) and, critically, an M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom in the molecule.[8]
Applications in Research and Drug Development
The utility of Diethyl 4-bromophthalate stems from the versatile reactivity of its functional groups, particularly the carbon-bromine bond.
Intermediate for Cross-Coupling Reactions
The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This allows for the facile introduction of a wide variety of carbon-based substituents (alkyl, aryl, vinyl, alkynyl groups) at the 4-position, making it a valuable platform for building molecular complexity in the synthesis of novel pharmaceutical agents and functional materials.
Precursor for Dyes and Polymers
4-Bromophthalic anhydride, the precursor to Diethyl 4-bromophthalate, is a known intermediate for producing polymers, dyes, and plasticizers.[9] The ester derivative can be similarly employed in the synthesis of functionalized phthalocyanines and other complex dyes where the bromo-substituent can be retained or further modified to tune the final product's properties.
Diagram of a General Suzuki Coupling Application:
Caption: Generalized Suzuki cross-coupling reaction scheme.
Safety and Handling
As with all laboratory chemicals, Diethyl 4-bromophthalate should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
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Handling: Work in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.[10]
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First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.
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Spills: Absorb spills with an inert material and dispose of them according to local regulations.
Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
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National Institute of Standards and Technology. (n.d.). Diethyl Phthalate. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Diethyl isophthalate. PubChem. Retrieved from [Link]
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Dimeng Chemical Co., Ltd. (2020, December 23). Properties and uses of diethyl phthalate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Propanedioic acid, bromo-, diethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
- Google Patents. (n.d.). US4962206A - Process for the preparation of 4-bromophthalic anhydride.
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SpectraBase. (n.d.). Diethyl (2R,4R)-2,4-dibromoglutarate - Optional[13C NMR] - Chemical. Retrieved from [Link]
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